5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride
Description
5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to intermediates used in drug discovery, particularly in kinase inhibitors and neurotransmitter analogs .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(aminomethyl)-2-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3H,4,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZZTBDKZFVQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Amino Protection
The preparation of 5-(aminomethyl)-2-fluorobenzoic acid hydrochloride often begins with fluorinated aniline derivatives due to their commercial availability and reactivity. For example, 3-fluoroaniline (meta-fluoroaniline) serves as a precursor in analogous syntheses of fluorobenzoic acids. To prevent unwanted side reactions during subsequent steps, the amino group is typically protected using benzyl chloride, forming N,N-dibenzyl-3-fluoroaniline . This intermediate ensures regioselectivity during electrophilic substitutions.
Vilsmeier-Haack Formylation and Oxidation
The protected aniline undergoes formylation via the Vilsmeier-Haack reaction , introducing an aldehyde group at the para position relative to the fluorine atom. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the formylated intermediate 4-(dibenzylamino)-2-fluorobenzaldehyde . Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using the Pinnick oxidation (NaClO₂, 2-methyl-2-butene, and KH₂PO₄), yielding 4-(dibenzylamino)-2-fluorobenzoic acid with >98% purity.
Catalytic Hydrogenation and Hydrochloride Formation
The final steps involve catalytic hydrogenation to remove benzyl protecting groups and reduce any nitro intermediates. Using 5% Pd/C under 10 kg/cm² hydrogen pressure at 45°C, the dibenzyl groups are cleaved, yielding the primary amine 5-aminomethyl-2-fluorobenzoic acid . Treatment with hydrochloric acid precipitates the hydrochloride salt, which is purified via recrystallization from methanol/water (1:1). This method achieves an overall yield of 62.9% and purity >99.9%.
Alternative Pathways via Nitration and Reduction
Nitration of 2-Fluorobenzoic Acid Derivatives
An alternative route starts with 2-fluoro-5-methylbenzoic acid , where the methyl group is nitrated using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This generates 2-fluoro-5-nitrobenzoic acid , which is subsequently reduced to the aminomethyl derivative.
Reductive Amination and Salt Formation
The nitro group is reduced to an amine using hydrogen gas and Raney nickel at 50–60°C, producing 5-(aminomethyl)-2-fluorobenzoic acid . The hydrochloride salt is formed by adding concentrated HCl to the free base, followed by vacuum drying. This method, while efficient, requires careful control of reduction conditions to avoid over-reduction or decomposition.
Industrial-Scale Production and Optimization
Catalytic Hydrogenation Parameters
Industrial protocols emphasize stirring speed and catalyst loading to maximize yield. For example, increasing the stir speed from 700 rpm to 1500 rpm improves hydrogen diffusion, raising the conversion rate from 45% to 93.5%. Similarly, using 5–10% Pd/C with 1.5–3.0 equivalents of NaOH minimizes dimerization byproducts.
Reaction Conditions and Yield Comparisons
The table below summarizes key parameters for two dominant methods:
Challenges in Regioselectivity and Byproduct Formation
Competing Substitution Reactions
The electron-withdrawing fluorine atom directs electrophilic substitutions to the para position, but steric hindrance from protecting groups can lead to ortho byproducts. For instance, incomplete benzylation in the Vilsmeier-Haack route results in 2-fluoro-4-carboxybenzaldehyde impurities, necessitating column chromatography for removal.
Dimerization During Reduction
Aminomethyl intermediates are prone to dimerization via Schiff base formation, especially under alkaline conditions. Adding 1.0 equivalent of NaOH during catalytic hydrogenation suppresses this side reaction, enhancing yields from 62% to 93%.
Analytical Characterization and Quality Control
Purity Assessment via HPLC and NMR
Final products are characterized using high-performance liquid chromatography (HPLC) with C18 columns and 1H/13C NMR . For example, the hydrochloride salt exhibits a distinct singlet at δ 4.25 ppm (CH₂NH₃⁺) and a carboxylate carbonyl signal at δ 172.1 ppm.
Melting Point and Stability
The hydrochloride salt has a melting point of 282–285°C , with stability maintained under inert gas storage. Hygroscopicity is mitigated by packaging in desiccated containers.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-fluorobenzoic acid is an organic compound with a fluorine atom on a benzene ring and an aminomethyl group. Its molecular formula is C8H8FNO2, and it has a carboxylic acid functional group, making it a benzoic acid derivative. The fluorine atom enhances its chemical reactivity and biological activity, making it interesting in medicinal chemistry and materials science.
Biological Activity and Applications
- Anticancer Agent It has been studied for its potential as an anticancer agent because it can inhibit certain enzyme pathways involved in tumor growth.
- Genetic Studies It has been used as a counterselection marker in yeast for genetic studies, showing its utility in molecular biology applications.
- Protein Interactions Studies show that it can form hydrogen bonds with proteins, which influences their activity. The fluorine substituent is critical for modulating these interactions and enhancing binding affinity and specificity towards certain enzymes and receptors.
- Pharmaceutical Intermediates Key chemical compound in pharmaceuticals .
- Cell Biology Cell culture and modification and cell analysis .
Structural Similarities
Several compounds share structural similarities with 5-(Aminomethyl)-2-fluorobenzoic acid.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance binding affinity and selectivity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Analogues
a. 5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride (CAS 934-65-6)
- Structure : Replaces the benzene ring with a furan ring.
- Molecular Formula: C₆H₇NO₃·HCl
- Molecular Weight : 141.12 (free acid), 177.6 (hydrochloride).
- Key Data: Synthesized via HCl-mediated salt formation; characterized by $^1$H NMR (δ 7.22, 6.71 ppm) and HRMS ([M-H]⁻: 140.0353). Used in GABA aminotransferase substrate studies .
b. 5-(Aminomethyl)thiophene-2-carboxylic Acid Hydrochloride
- Structure : Thiophene ring instead of benzene.
- Molecular Formula: C₆H₇NO₂S·HCl.
- Key Data : $^1$H NMR (δ 7.52, 7.05 ppm); HRMS ([M-H]⁻: 156.0124). The sulfur atom increases lipophilicity, impacting membrane permeability .
c. 5-(Aminomethyl)-2-pyridinecarboxylic Acid Dihydrochloride
Fluorinated Phenol Derivatives
a. 5-(Aminomethyl)-2-fluorophenol Hydrochloride
- Structure: Phenol group replaces the carboxylic acid.
- Molecular Formula: C₇H₉ClFNO.
- Molecular Weight : 177.6.
- Comparison : The absence of the carboxylic acid reduces acidity (pKa ~10 vs. ~2.5 for benzoic acid), altering ionizability under physiological conditions .
b. 2-Amino-5-fluorophenol Hydrochloride
Benzimidazole and Benzoic Acid Derivatives
a. 2-(Aminomethyl)benzimidazole Dihydrochloride
- Structure : Bicyclic benzimidazole core.
- Molecular Formula : C₈H₁₀Cl₂FN₃.
- Comparison : The benzimidazole moiety enhances planarity and hydrogen-bonding capacity, relevant in kinase inhibition .
b. Pexidartinib Hydrochloride
- Structure : Complex pyridine-pyrrolo[2,3-b]pyridine scaffold.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 5-(Aminomethyl)-2-fluorobenzoic acid HCl | 209.6 | ~200–210 (estimated) | High in water | Carboxylic acid, F, NH₂CH₂ |
| 5-(Aminomethyl)furan-2-carboxylic acid HCl | 177.6 | Not reported | Moderate in ethanol | Furan, NH₂CH₂ |
| 5-(Aminomethyl)-2-pyridinecarboxylic acid diHCl | 225.069 | Not reported | High in DMSO | Pyridine, dihydrochloride |
| 2-Amino-5-fluorophenol HCl | 165.57 | Not reported | Low in organic solvents | Phenol, NH₂ |
Biological Activity
5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of antiviral and anticancer research. Its unique molecular structure, characterized by the presence of an amino group and a fluorine atom on a benzoic acid framework, enhances its biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C8H10ClFNO2
- Molecular Weight : 195.62 g/mol
- Solubility : The hydrochloride form increases solubility in water, facilitating its use in biological systems.
Antiviral Properties
Research indicates that 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride exhibits promising antiviral activity. It has been explored as a precursor for synthesizing compounds targeting viral infections, including those caused by the human immunodeficiency virus (HIV) and simplexvirus. Studies suggest that this compound may modulate pathways involved in viral replication, potentially inhibiting viral entry or replication processes.
Anticancer Activity
The compound has also shown potential in anticancer research. Derivatives of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride have been investigated for their ability to inhibit tumor growth. Preliminary studies indicate that it may affect cell signaling pathways associated with cancer proliferation.
The exact mechanism through which 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in viral replication and tumor growth regulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-fluorobenzoic acid | Contains amino and fluorine substituents | Precursor for various pharmaceutical agents |
| 4-Aminobenzoic acid | Amino group at para position | Commonly used as a UV filter |
| 3-Aminobenzoic acid | Amino group at meta position | Used in dye manufacturing |
| 2-Amino-6-fluorobenzoic acid | Fluorine at position six | Potential applications in neuroprotective agents |
This comparison highlights the distinctiveness of 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride, particularly its specific antiviral and anticancer activities.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antiviral Efficacy : A study evaluated the compound's efficacy against HIV using cell culture models. The results demonstrated significant inhibition of viral replication at certain concentrations, suggesting its potential as an antiviral agent.
- Antitumor Activity : In vitro assays were conducted to assess the compound's effect on cancer cell lines. The findings indicated that it could reduce cell viability in a dose-dependent manner, supporting further investigation into its anticancer properties .
- Safety Profile : Preliminary assessments of cytotoxicity showed that 5-(Aminomethyl)-2-fluorobenzoic acid hydrochloride did not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
